Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate
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Overview
Description
Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate is an organic compound with the molecular formula C12H13Cl3O3. It is a derivative of butanoic acid and features a trichlorophenyl group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-3-(2,4,5-trichlorophenyl)butanoate
- Ethyl 3-hydroxy-3-(2,3,5-trichlorophenyl)butanoate
- Ethyl 3-hydroxy-3-(2,3,6-trichlorophenyl)butanoate
Uniqueness
Ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H13Cl3O3 |
---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,3,4-trichlorophenyl)butanoate |
InChI |
InChI=1S/C12H13Cl3O3/c1-3-18-9(16)6-12(2,17)7-4-5-8(13)11(15)10(7)14/h4-5,17H,3,6H2,1-2H3 |
InChI Key |
ULMFHEWIXFYVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origin of Product |
United States |
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